molecular formula C10H17N5O B1491409 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1247808-62-3

1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No. B1491409
CAS RN: 1247808-62-3
M. Wt: 223.28 g/mol
InChI Key: SHDOWBAVHIWUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, or AMPT, is a synthetic organic compound with a variety of potential applications in scientific research and laboratory experiments. It is a member of the piperidine family of compounds, and is related to other nitrogen-containing heterocyclic molecules. AMPT has a wide range of uses, including as a reagent in organic synthesis, as a tool in the study of biological systems, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

The compound 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one and its derivatives have been synthesized and characterized for various scientific applications. For instance, Govindhan et al. (2017) synthesized a related compound using click chemistry approach, highlighting its potential in drug discovery through spectroscopic characterization and crystal structure analysis. The cytotoxicity and molecular docking studies further elucidate its pharmacokinetic nature and potential biological applications Govindhan et al., 2017.

Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial and antifungal potential of compounds with the aminomethylpiperidinyl and triazolyl ethanone structure. Pitucha et al. (2005) explored the antibacterial activities of 1-aminomethyl derivatives of triazoline-thione, indicating the relevance of such structures in developing antimicrobial agents Pitucha et al., 2005. Similarly, Rameshbabu et al. (2019) synthesized triazole-thiazolidine clubbed heterocyclic compounds showing promising antimicrobial behavior Rameshbabu et al., 2019.

Corrosion Inhibition

The compound and its derivatives have also been evaluated for their effectiveness in corrosion inhibition. Raj and Rajendran (2013) investigated the inhibiting effect of piperidine derivatives on the corrosion of brass in natural seawater, showcasing the compound's potential in protecting metals against corrosion Raj & Rajendran, 2013.

Antitumor and Antifungal Agents

Furthermore, compounds containing the aminomethylpiperidinyl and triazolyl ethanone structure have been explored for their antitumor and antifungal activities. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols showing effects on tumor DNA methylation, indicating potential antitumor applications Hakobyan et al., 2020. Additionally, compounds with oxime ether and phenoxyl pyridinyl moiety have shown significant fungicidal activities, suggesting their use as antifungal agents Bai et al., 2020.

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-5-9-1-3-14(4-2-9)10(16)6-15-8-12-7-13-15/h7-9H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOWBAVHIWUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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